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Compound of Interest

Compound Name: 2-Ethylbenzoic acid

Cat. No.: B181335

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the spectroscopic data for 2-Ethylbenzoic
acid, a key intermediate in various chemical syntheses. The document outlines the expected
data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
analyses, supported by detailed experimental protocols.

Spectroscopic Data of 2-Ethylbenzoic Acid

The structural elucidation of 2-Ethylbenzoic acid (CoH10032) relies on a combination of
spectroscopic techniques. The following tables summarize the key data obtained from *H NMR,
13C NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data for 2-Ethylbenzoic Acid

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b181335?utm_src=pdf-interest
https://www.benchchem.com/product/b181335?utm_src=pdf-body
https://www.benchchem.com/product/b181335?utm_src=pdf-body
https://www.benchchem.com/product/b181335?utm_src=pdf-body
https://www.benchchem.com/product/b181335?utm_src=pdf-body
https://www.benchchem.com/product/b181335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

~10-12 Singlet (broad) 1H - -COOH

Ar-H (ortho to -
~7.9-8.1 Doublet 1H ~7.5

COOH)
~7.2-7.5 Multiplet 3H - Ar-H
~2.8-3.0 Quartet 2H ~7.5 -CH2-
~1.2-1.4 Triplet 3H ~7.5 -CHs

Note: Predicted values based on typical chemical shifts for similar structures. Actual

experimental values should be obtained from a spectral database such as the Spectral

Database for Organic Compounds (SDBS).

Table 2: 13C NMR Spectroscopic Data for 2-Ethylbenzoic Acid

Chemical Shift (8) ppm Assighment

~172 -COOH

~142 Ar-C (quaternary, attached to -CH2CH3)
~132 Ar-C (quaternary, attached to -COOH)
~131 Ar-CH

~130 Ar-CH

~128 Ar-CH

~126 Ar-CH

~26 -CHa-

~16 -CHs
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Note: Predicted values. PubChem indicates that *3C NMR data for 2-Ethylbenzoic acid is

available in SpectraBase.[1]

Table 3: IR Spectroscopic Data for 2-Ethylbenzoic Acid

Wavenumber (cm~?) Intensity Assignment

~2500-3300 Broad O-H stretch (carboxylic acid)
~2970, 2870 Medium C-H stretch (aliphatic)

~3050 Medium C-H stretch (aromatic)
~1680-1710 Strong C=0 stretch (carboxylic acid)
~1600, 1470 Medium-Strong C=C stretch (aromatic ring)
~1420 Medium O-H bend (in-plane)

~1290 Strong C-O stretch (carboxylic acid)
~920 Broad, Medium O-H bend (out-of-plane)
750 Strong C-H bend (ortho-disubstituted

aromatic)

Note: Predicted values based on characteristic infrared absorption frequencies. The NIST

WebBook is a valuable resource for IR spectra of organic compounds.

Table 4: Mass Spectrometry Data for 2-Ethylbenzoic Acid
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miz Relative Intensity (%) Assighment

150 ~50 [M]* (Molecular lon)
133 ~10 [M - OHJ*

122 ~20 [M - C2Ha]* or [M - COJ*

[M - COOH]* or

105 ~100

[CeHaCH2CHs]*
91 ~30 [C7H7]* (Tropylium ion)
77 ~25 [CeHs]*

Note: Predicted fragmentation pattern. The molecular weight of 2-Ethylbenzoic acid is 150.17
g/mol .[1] Mass spectra can be found in databases such as the NIST Chemistry WebBook and
SpectraBase.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and
data integrity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o Weigh approximately 10-20 mg of 2-Ethylbenzoic acid for *H NMR and 50-100 mg for :3C
NMR.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDClIs, or
Dimethyl sulfoxide-de, DMSO-de) in a clean, dry NMR tube.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the
solvent does not contain it.

o Cap the NMR tube and gently agitate to ensure complete dissolution.

¢ Instrument Parameters (*H NMR):
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[e]

Spectrometer: 400 MHz or higher field NMR spectrometer.

o

Pulse Sequence: Standard single-pulse sequence.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 8-16, depending on the sample concentration.

o

Spectral Width: 0-15 ppm.

e Instrument Parameters (**3C NMR):

o Spectrometer: 100 MHz or higher.

o Pulse Sequence: Proton-decoupled single-pulse sequence.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o Spectral Width: 0-220 ppm.

2. Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of solid 2-Ethylbenzoic acid directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e |nstrument Parameters:
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[e]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

(¢]

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[¢]

[e]

Mode: Transmittance or Absorbance.
3. Mass Spectrometry (MS)
o Sample Preparation (Electron lonization - EI):

o Dissolve a small amount of 2-Ethylbenzoic acid in a volatile organic solvent (e.g.,
methanol or dichloromethane).

o The sample is introduced into the mass spectrometer via a direct insertion probe or a gas
chromatograph (GC-MS).

e Instrument Parameters (GC-MS):
o lonization Mode: Electron lonization (EI).
o Electron Energy: 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Mass Range: m/z 40-400.
o GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature
(e.g., 250°C) to ensure elution of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Ethylbenzoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic
data of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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